(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a bromophenyl group, a chlorodifluoromethyl group, and a 1,4-diazepin-1-yl methanone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the 1,4-diazepin ring). The presence of halogens (bromine, chlorine, and fluorine) could also lead to interesting electronic effects .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo further substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens in this compound could influence its polarity, boiling point, and melting point .Scientific Research Applications
Synthesis and Antioxidant Properties
Research on related compounds, such as bromophenyl derivatives, has shown that these chemicals can be synthesized through reactions like bromination and demethylation, leading to compounds with effective antioxidant power. Such properties suggest their potential use in developing treatments or supplements aimed at combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Another study highlighted the synthesis of bromophenols with significant antioxidant activities, comparing their effectiveness to standard antioxidants, indicating their promise in medical chemistry and pharmacology (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Structural Analysis
Structural analysis of bromophenyl and diazepinyl methanone derivatives has been conducted through techniques like X-ray diffraction, revealing details about their molecular configurations. Such studies are critical for understanding the chemical behavior and potential interactions of these compounds in biological systems. For example, the analysis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone provided insights into its crystal structure, aiding in the synthesis of related compounds with desired properties (Kuang, 2009).
Potential for Drug Development
The exploration of bromophenyl derivatives has extended into their potential for drug development, particularly through studies on their synthesis and biological evaluations. For instance, the synthesis of enantiomerically pure diarylethanes from bromophenyl precursors has been investigated for their potential in creating novel therapeutic agents (Zhang et al., 2014). Additionally, antimicrobial activity has been observed in bromophenyl-containing compounds, suggesting their utility in developing new antibiotics or antiseptics (Shankar et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromophenyl)-[5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClF2N2O/c14-10-3-1-9(2-4-10)12(20)19-7-5-11(13(15,16)17)18-6-8-19/h1-5,7H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULUFMXOTXIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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